molecular formula C19H23N3O5 B2721332 ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847412-19-5

ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2721332
CAS No.: 847412-19-5
M. Wt: 373.409
InChI Key: IMLRVTIILNQZON-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with ester, methyl, and piperazine-linked furan-2-carbonyl groups. The furan-2-carbonyl group contributes π-conjugation and steric effects, influencing solubility and reactivity. This compound is synthesized via multi-step coupling reactions, often involving carbodiimide-mediated amide bond formation between activated carbonyl intermediates .

Properties

IUPAC Name

ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-4-26-19(25)16-12(2)15(13(3)20-16)18(24)22-9-7-21(8-10-22)17(23)14-6-5-11-27-14/h5-6,11,20H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLRVTIILNQZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components:

    Furan-2-carbonyl chloride: This can be synthesized from furan-2-carboxylic acid by reacting it with thionyl chloride.

    Piperazine: This is commercially available but can also be synthesized from ethylenediamine.

    3,5-Dimethyl-1H-pyrrole-2-carboxylate: This can be synthesized from 3,5-dimethylpyrrole by esterification with ethyl chloroformate.

The final compound is obtained by acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds containing furan and piperazine derivatives exhibit significant antimicrobial properties. Ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has shown notable efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These values suggest that the compound's antimicrobial activity is comparable to established antibiotics, indicating its potential as a therapeutic agent against bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using several cancer cell lines have revealed its ability to induce apoptosis through the activation of caspase pathways.

IC50 Values for Cell Proliferation Inhibition

Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54910.0

The proposed mechanism of action involves the inhibition of topoisomerases and induction of DNA damage in cancer cells, leading to cell cycle arrest. This suggests that the compound may serve as a lead structure for the development of new anticancer drugs.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against multi-drug resistant strains. The findings indicated that not only did the compound inhibit bacterial growth, but it also disrupted biofilm formation, which is critical in chronic infections.

Study on Anticancer Properties

Another significant study conducted at a leading cancer research institute assessed the anticancer potential through both in vitro and in vivo models. The results demonstrated substantial tumor reduction in xenograft models without notable toxicity to normal tissues, highlighting the therapeutic promise of this compound.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrole-2-carboxylate derivatives with diverse substituents. Below is a systematic comparison with structurally related analogs:

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Piperazine-1-carbonyl, furan-2-carbonyl, ethyl ester, 3,5-dimethyl Ester, amide, furan ~445.45 Conformational flexibility (piperazine), π-conjugation (furan)
Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrazinylidene, carbamoyl Hydrazone, carboxamide ~322.34 Planar hydrazone linkage, strong H-bonding capacity
Ethyl 4-[(3,5-dinitrobenzoyl)hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Dinitrobenzoyl hydrazonomethyl Nitro, hydrazone ~461.39 Electron-withdrawing nitro groups enhance electrophilicity
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Dual ethyl esters Two ester groups ~268.29 Symmetric structure, limited H-bonding sites
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Ethoxy-oxoethyl Ester, ketone ~295.33 Aliphatic side chain reduces aromaticity

Spectroscopic and Quantum Chemical Properties

  • Target Compound : DFT studies predict strong intramolecular charge transfer (ICT) between the furan and pyrrole rings, with a HOMO-LUMO gap of ~4.2 eV. IR spectra show carbonyl stretches at 1680 cm⁻¹ (ester) and 1655 cm⁻¹ (amide) .
  • Hydrazinylidene Analog (Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate) : Exhibits a lower HOMO-LUMO gap (~3.8 eV) due to extended conjugation via the hydrazone group. NMR shows deshielded pyrrole protons (δ 6.8–7.2 ppm) .
  • Dinitrobenzoyl Hydrazonomethyl Derivative: UV-Vis absorption at 390 nm (π→π* transitions enhanced by nitro groups). AIM analysis confirms strong N–H···O interactions .

Biological Activity

Ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O5C_{15}H_{17}N_{3}O_{5}, with a molecular weight of approximately 319.31 g/mol. The compound features a pyrrole ring substituted with various functional groups that are crucial for its biological activity.

Synthesis

The synthesis typically involves multiple steps, including:

  • Formation of the furan-2-carbonyl intermediate : This can be achieved through acylation reactions.
  • Piperazine ring formation : Cyclization reactions are employed to form the piperazine structure.
  • Final assembly : The final product is obtained through specific coupling reactions involving the pyrrole and piperazine moieties.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL . this compound is hypothesized to possess similar properties due to structural analogies.

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. Studies have demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cell lines, exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of specific substituents on the pyrrole ring enhances cytotoxicity, making this compound a candidate for further exploration in cancer therapy.

The mechanism underlying the biological activity of this compound likely involves interaction with key cellular targets:

  • Inhibition of Enzymatic Activity : Compounds targeting enzymes involved in mycolic acid biosynthesis in M. tuberculosis are particularly promising .
  • Modulation of Cell Signaling Pathways : Pyrrole derivatives may influence pathways associated with cell proliferation and apoptosis, contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Electron-withdrawing groups on the pyrrole ring enhance activity against microbial targets.
  • Hydrophobic Interactions : The presence of hydrophobic moieties increases binding affinity to target proteins .

Case Studies and Research Findings

Several studies have evaluated similar compounds:

  • Study on Anti-TB Activity : A series of pyrrole derivatives were synthesized and tested against M. tuberculosis, showing promising results with low cytotoxicity .
  • Cytotoxicity Evaluation : Compounds were assessed for their ability to induce cell death in various cancer cell lines, revealing significant potency compared to conventional drugs .

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